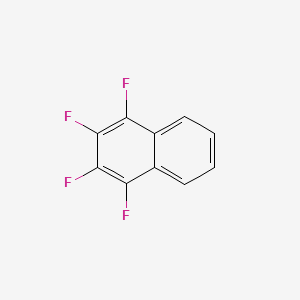

1,2,3,4-Tetrafluoronaphthalene

描述

Contextualization within Fluorinated Polycyclic Aromatic Hydrocarbons (FPAHs)

1,2,3,4-Tetrafluoronaphthalene belongs to the class of compounds known as fluorinated polycyclic aromatic hydrocarbons (FPAHs). FPAHs are PAHs in which one or more hydrogen atoms have been replaced by fluorine atoms. This substitution dramatically alters the electronic and physical properties of the parent PAH. The high electronegativity of fluorine atoms introduces strong electron-withdrawing effects, which can significantly influence the molecule's reactivity, stability, and intermolecular interactions.

The study of FPAHs is a burgeoning area of research due to their potential applications in various fields, including organic electronics and medicinal chemistry. The introduction of fluorine can enhance the performance of organic semiconductors by improving their stability and charge-transport properties. In medicinal chemistry, fluorination is a common strategy to improve the metabolic stability and bioavailability of drug candidates.

Significance in Contemporary Chemical Science and Materials Innovation

The significance of this compound in modern chemical science stems from its unique molecular structure. The presence of a perfluorinated ring fused to a non-fluorinated benzene (B151609) ring creates a molecule with distinct electron-rich and electron-poor regions. This electronic dichotomy makes it an intriguing candidate for the construction of "Janus-headed" molecules with ambipolar properties, meaning they can transport both positive and negative charge carriers. d-nb.inforesearchgate.net Such materials are highly sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). pageplace.dewhiterose.ac.uk

Research has shown that the specific arrangement of fluorine atoms in this compound leads to interesting solid-state packing and intermolecular interactions, including C–H⋯F–C hydrogen bonds. d-nb.info These interactions can influence the bulk properties of materials derived from this compound. Furthermore, this compound serves as a versatile starting material for the synthesis of more complex FPAHs and their derivatives, opening up avenues for the creation of novel materials with tailored properties. cumhuriyet.edu.trtandfonline.combohrium.com Its thermal stability is another key characteristic that makes it suitable for use in electronic devices that may operate at elevated temperatures. d-nb.info

Physicochemical Properties of this compound

The unique properties of this compound are central to its utility in research and materials science. Below are tables detailing some of its key physicochemical and spectroscopic characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₄F₄ |

| Molecular Weight | 200.13 g/mol |

| CAS Number | 711-55-7 |

| Melting Point | 107 °C |

| Appearance | White solid |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the protons on the non-fluorinated benzene ring. |

| ¹³C NMR | Resonances for the ten carbon atoms, with characteristic shifts for those bonded to fluorine. |

| ¹⁹F NMR | Signals in the typical range for aromatic fluorine atoms, showing coupling patterns that help to confirm the substitution pattern. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 200, consistent with the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic C-F stretching vibrations and aromatic C-H and C=C stretching bands. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Structure

3D Structure

属性

CAS 编号 |

711-55-7 |

|---|---|

分子式 |

C10H4F4 |

分子量 |

200.13 g/mol |

IUPAC 名称 |

1,2,3,4-tetrafluoronaphthalene |

InChI |

InChI=1S/C10H4F4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H |

InChI 键 |

CGGXKLYWOWJNIV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2F)F)F)F |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1,2,3,4-Tetrafluoronaphthalene

The synthesis of this compound can be achieved through several strategic pathways, including catalytic reductions and direct fluorination methods.

Catalytic Reductions

Catalytic hydrogenation is a fundamental method for the synthesis of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) from naphthalene (B1677914). wikipedia.org This process, typically employing nickel catalysts, involves the addition of hydrogen to one of the aromatic rings. wikipedia.org While not a direct route to the fluorinated analog, the resulting tetralin can be a precursor for subsequent fluorination reactions. The catalytic hydrogenation of naphthalene derivatives can be controlled to selectively reduce one ring, providing a saturated cyclohexane (B81311) ring fused to an aromatic ring. wikipedia.orgcore.ac.uk

A study on the copyrolysis of pentafluorobenzenesulfonyl chloride or pentafluoronitrobenzene (B1362553) with butadiene has been shown to produce this compound. fluorine1.ru In this reaction, polyfluorinated aryl radicals are generated, which then react with butadiene. Subsequent intramolecular cyclization leads to the formation of the tetrafluoronaphthalene ring system. fluorine1.ru Yields of up to 40% have been reported for this process. fluorine1.ru

| Precursor | Co-reactant | Product | Yield | Reference |

| Pentafluorobenzenesulfonyl chloride | Butadiene | This compound | 40% | fluorine1.ru |

| Pentafluoronitrobenzene | Butadiene | This compound | 20% | fluorine1.ru |

Direct Fluorination Strategies

Direct fluorination methods offer a more direct approach to introducing fluorine atoms onto the naphthalene core. These strategies include site-selective fluorination, electrochemical fluorination, and telomerization.

The direct fluorination of naphthalene can be challenging due to the high reactivity of elemental fluorine and the potential for over-fluorination and side reactions. However, the use of milder and more selective fluorinating agents has enabled more controlled reactions. Reagents like N-fluorobis(phenylsulfonyl)amine have been used for the fluorination of naphthalene and its derivatives, sometimes even in the absence of a solvent. researchgate.net The regioselectivity of these reactions is influenced by the substituents already present on the naphthalene ring. researchgate.net Another effective reagent for the direct electrophilic fluorination of aromatic compounds is 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™ F-TEDA-BF4). researchgate.net

Electrochemical fluorination (ECF) provides an alternative to using hazardous chemical fluorinating agents. lew.ro This method involves the anodic fluorination of organic compounds in an electrolyte medium containing a fluoride (B91410) source. lew.ro For naphthalene, ECF has been explored using various electrolytes, such as triethylamine-3HF (Et3N·3HF) in acetonitrile. lew.ro One of the challenges with ECF is anodic passivation, which can be mitigated by using different electrolytes like Et4NF·4HF and Et3N·5HF. lew.ro The process can lead to a mixture of products, including partially fluorinated naphthalenes and perfluorinated products like perfluorodecalin. sciforum.net

| Substrate | Electrolyte | Product(s) | Notes | Reference |

| Naphthalene | Et3N·3HF in Acetonitrile | 1-Fluoronaphthalene, other fluorinated products | An early example of anodic fluorination of naphthalene. | lew.ro |

| Naphthalene | Industrial ECF | Perfluorodecalin (cis and trans isomers) | A common industrial process leading to perfluorinated products. | sciforum.net |

Telomerization is a process where a "telogen" (a chain transfer agent) reacts with multiple units of a "taxogen" (an unsaturated monomer) to form a telomer. This process can be initiated by various means, including radiation. researchgate.net In the context of fluorinated compounds, telomerization of unsaturated precursors in the presence of a fluorine source can lead to fluorinated products. While not a primary route for this compound itself, telomerization is a significant industrial process for producing fluoropolymers and other fluorinated molecules. core.ac.uksemanticscholar.org For instance, the telomerization of tetrafluoroethylene (B6358150) (TFE) is a key method for synthesizing low-molecular-weight TFE polymers. researchgate.net

Advanced Synthetic Transformations Involving this compound Derivatives

Derivatives of this compound serve as versatile intermediates for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Recent research has focused on synthesizing novel compounds starting from tetrafluoronaphthalene scaffolds. For example, a series of triazole-linked tetrafluoronaphthalene hybrids has been synthesized via a "Click Chemistry" approach. tandfonline.comscilit.com This involved creating a terminal alkyne from 5,6,7,8-tetrafluoronaphthalen-1-ol (B14749866), which was then reacted with various substituted organic azides to form the triazole ring. tandfonline.comscilit.com

Another study reported the synthesis of tetrahydroepoxy, O-allylic, O-prenylic, and O-propargylic tetrafluoronaphthalene derivatives starting from 1-bromo-2,3,4,5,6-pentafluorobenzene. cumhuriyet.edu.tr The O-substituted derivatives were prepared through a one-pot nucleophilic substitution reaction, while the tetrafluorotetrahydroepoxynaphthalene was synthesized via a reduction reaction. cumhuriyet.edu.trresearchgate.net

Furthermore, 1,2,3,4-tetrasubstituted naphthalenes with four different substituents have been synthesized in a regioselective manner through a fluoride-induced cascade reaction of lactol silyl (B83357) ethers. rsc.org These ethers were prepared from 4-alkynylisocoumarins and ketene (B1206846) silyl acetal. rsc.org

These advanced transformations highlight the utility of the tetrafluoronaphthalene core in constructing a diverse range of complex fluorinated molecules.

Nucleophilic Substitution Reactions for Functionalization

Nucleophilic substitution is a primary method for modifying this compound. The electron-withdrawing nature of the fluorine atoms activates the naphthalene ring towards attack by nucleophiles.

Detailed research has demonstrated the synthesis of various O-substituted tetrafluoronaphthalene derivatives through a one-pot nucleophilic substitution reaction. cumhuriyet.edu.tr This approach offers high yields and provides access to a range of functionalized naphthalenes, including O-allylic, O-prenylic, and O-propargylic derivatives, starting from 1-bromo-2,3,4,5,6-pentafluorobenzene. cumhuriyet.edu.tr These reactions typically proceed via an SN2 mechanism, where fluoride ions serve as effective leaving groups. vulcanchem.com

A notable application of this methodology is the synthesis of 5,6,7,8-tetrafluoronaphthalen-1-ol, which serves as a key intermediate for further functionalization. bohrium.com This intermediate can be further reacted, for instance, with acryloyl chloride to produce monomers for polymerization. bohrium.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile/Reagent | Product | Yield |

| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Various (in one-pot synthesis) | O-allylic, O-prenylic, O-propargylic tetrafluoronaphthalene derivatives | Excellent |

| 5,6,7,8-Tetrafluoronaphthalen-1-ol | Acryloyl chloride | 5,6,7,8-Tetrafluoronaphthalen-1-yl acrylate | High |

Cross-Coupling Methodologies (e.g., Ullmann, Stille/Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to this compound, although with mixed success.

The Ullmann reaction has been successfully used to synthesize 1,2,3,4-tetrafluorobiphenylene from iodinated starting materials, albeit in low yields. d-nb.info In contrast, attempts to achieve the same transformation using Stille or Suzuki-Miyaura cross-coupling reactions were reported to be ineffective. d-nb.info The choice of metal catalyst is crucial; palladium-catalyzed cross-coupling reactions are particularly noted for their utility with perfluoro organic compounds. wikipedia.orgmdpi.com

These methodologies are of significant interest for creating novel materials. For instance, partially fluorinated polycyclic aromatics, synthesized via these methods, are explored for their potential in ambipolar organic semiconductors due to favorable intermolecular π-stacking interactions. d-nb.info

Table 2: Applicability of Cross-Coupling Reactions

| Reaction Type | Reactants | Product | Outcome |

| Ullmann | Iodinated starting materials | 1,2,3,4-Tetrafluorobiphenylene | Successful (low yield) d-nb.info |

| Stille/Suzuki-Miyaura | Suitable starting compounds | 1,2,3,4-Tetrafluorobiphenylene | Failed to produce the desired product d-nb.info |

Wittig-Horner Reaction in Perfluorinated Systems

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a key method for alkene synthesis, reacting aldehydes or ketones with stabilized phosphorus ylides to produce olefins, often with high E-selectivity. organic-chemistry.orgnumberanalytics.com This reaction is a modification of the classic Wittig reaction and is valued for its ability to produce alkenes from phosphonate (B1237965) esters. numberanalytics.commdpi.com While direct examples of the Wittig-Horner reaction on this compound itself are not prevalent in the provided search results, the reaction is widely applied in the synthesis of complex molecules, including those with perfluorinated moieties. mdpi.com The synthesis of perfluorinated triazole derivatives, for instance, has been achieved through 1,3-dipolar cycloadditions with vinyl sulfones, demonstrating the utility of related reactions in incorporating perfluoroalkyl groups. mdpi.com

Photochemical Reaction Manifolds and Domino Processes

Photochemical reactions offer unique pathways for the transformation of this compound and related fluorinated systems. These reactions can proceed through sequential steps under the same conditions, known as domino reactions.

A notable example is the triple photochemical domino reaction of a tetrafluorostilbene derivative. d-nb.info This process begins with a [6π]-electrocyclisation to form a tetrafluoro d-nb.infohelicene, which then undergoes an intramolecular Diels-Alder reaction, followed by a double fluorine atom transfer, all initiated by photoirradiation. d-nb.info This demonstrates the complex transformations that can be achieved with fluorinated aromatic compounds under photochemical conditions.

Photosensitized oxidation reactions, categorized as Type I and Type II, involve the generation of reactive oxygen species. nih.gov Type I involves electron or hydrogen atom transfer, while Type II involves the formation of singlet oxygen. nih.gov These reactions can lead to the degradation of biomolecules and are relevant in various chemical and biological contexts. nih.gov

Friedel-Crafts Reactions for Fluorinated Organic Networks

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, involves the alkylation or acylation of an aromatic ring. wikipedia.orgbyjus.com The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an electrophile that then attacks the aromatic ring. byjus.comlibretexts.org

While Friedel-Crafts reactions are fundamental, their application to highly fluorinated systems like this compound can be challenging due to the deactivating effect of the fluorine atoms. However, research into the Friedel-Crafts acylation of other aromatic systems, such as ar-himachalene, has shown that it can lead to the formation of new bicyclic 1,2,3,4-tetrahydronaphthalene structures. researchgate.net This suggests the potential for Friedel-Crafts type reactions to be adapted for the synthesis of complex fluorinated organic networks.

Click Chemistry Approaches for Hybrid Derivatives

Click chemistry, characterized by its high efficiency and selectivity, has emerged as a powerful tool for synthesizing complex molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, leading to the formation of 1,2,3-triazoles. nih.govrsc.org

This methodology has been successfully employed to create novel hybrid derivatives of tetrafluoronaphthalene. scilit.comtandfonline.com For instance, a series of triazoles linked to the hydroxyl group of 5,6,7,8-tetrafluoronaphthalen-1-ol have been synthesized via the CuAAC reaction. scilit.com These reactions involve the coupling of a tetrafluoronaphthalene-based terminal alkyne with various substituted organic azides. scilit.com Such approaches are instrumental in developing new materials and potential therapeutic agents. scilit.comsioc-journal.cn The use of multi-fluorinated aryl azides has been shown to enhance the kinetics of these reactions. rsc.org

Mechanistic Studies of this compound Formation and Reactivity

Understanding the reaction mechanisms is crucial for controlling the synthesis and predicting the reactivity of this compound. The crystal lattice of this compound is characterized by infinite π-stacks, involving π-π interactions of the arene-arene, arene-polyfluoroarene, and polyfluoroarene-polyfluoroarene types. researchgate.net This structural feature influences its intermolecular interactions and reactivity.

Mechanistic investigations into nucleophilic substitution reactions on polyfluoroarenes have provided insights into the reaction pathways. d-nb.info Similarly, the mechanisms of cross-coupling reactions, such as the Ullmann, Stille, and Suzuki-Miyaura reactions, are critical for optimizing the synthesis of biphenylene (B1199973) and other coupled products. d-nb.infowikipedia.org The mechanism of the Wittig-Horner reaction is understood to proceed via a phosphonate carbanion attacking a carbonyl group, leading to an alkene with high stereoselectivity. organic-chemistry.org Photochemical domino reactions have been shown to proceed through isolable intermediates, allowing for the detailed characterization of the reaction pathway. d-nb.info

Exploration of Organic Reaction Mechanisms

The chemical behavior of this compound is governed by the interplay of its aromatic character and the strong electron-withdrawing nature of the fluorine substituents. This leads to a variety of reaction types, including substitution, addition, and rearrangement reactions.

Substitution Reactions: Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for fluorinated arenes. libretexts.orgegrassbcollege.ac.in In the case of this compound, the fluorine atoms can be displaced by strong nucleophiles. The high electronegativity of fluorine makes the carbon atoms of the fluorinated ring electrophilic and susceptible to nucleophilic attack. libretexts.org The stability of the resulting intermediate, often a Meisenheimer complex, plays a crucial role in the reaction's feasibility. The reaction of 5,6,7,8-tetrafluoronaphthalen-1-ol with various organic azides via a "Click Chemistry" approach to form triazole-linked derivatives is a recent example of a substitution reaction on a tetrafluoronaphthalene scaffold. tandfonline.com

Addition Reactions: While aromatic compounds typically undergo substitution rather than addition to preserve their aromaticity, highly fluorinated arenes can exhibit addition reactivity. In some instances, only 1,4-addition products are isolated in reactions involving this compound. molaid.com The electron-deficient nature of the fluorinated ring can facilitate the addition of certain reagents across the double bonds. For example, the Diels-Alder reaction, a type of [4+2] cycloaddition, has been utilized in the synthesis of derivatives of 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate. bohrium.com

Elimination Reactions: Elimination reactions are less common for aromatic systems but can be involved in the formation of reactive intermediates. egrassbcollege.ac.in For instance, elimination of a leaving group from a substituted tetrafluoronaphthalene derivative could potentially lead to the formation of a highly reactive aryne intermediate.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. berhamporegirlscollege.ac.inbdu.ac.in While specific examples for this compound are not extensively documented in the provided context, rearrangements are a fundamental class of organic reactions. berhamporegirlscollege.ac.inbdu.ac.in The Fries rearrangement, for example, involves the migration of an acyl group on a phenolic ester and can proceed via a photochemical radical mechanism. wikipedia.org Such rearrangements can be influenced by reaction conditions like temperature and the presence of catalysts. wikipedia.org In a broader context of polycyclic aromatic compounds, a triple photochemical domino reaction involving a tetrafluorostilbene derivative showcases a series of rearrangements, including a [6π]-electrocyclisation and a double fluorine atom transfer. d-nb.info

Table 1: Overview of Reaction Mechanisms

| Reaction Type | Description | Relevance to this compound |

|---|---|---|

| Substitution | Replacement of an atom or group. libretexts.orgegrassbcollege.ac.in | Fluorine atoms can be displaced by nucleophiles. tandfonline.com |

| Addition | Combination of two or more molecules to form a larger one. bu.edu.eg | Can occur, with 1,4-addition products being observed. molaid.com |

| Elimination | Removal of atoms or groups to form a double or triple bond. egrassbcollege.ac.in | Can lead to the formation of reactive intermediates. |

| Rearrangement | Migration of an atom or group within a molecule. berhamporegirlscollege.ac.inbdu.ac.in | Photochemical rearrangements have been observed in related fluorinated systems. wikipedia.orgd-nb.info |

Radical Pathways in Fluorinated Arene Synthesis

Radical reactions offer alternative synthetic routes to fluorinated aromatic compounds, often under milder conditions than traditional methods. mdpi.comnih.gov These pathways typically involve the generation of aryl or perfluoroalkyl radicals, which can then participate in C-H functionalization or coupling reactions. researchgate.net

The synthesis of fluorinated arenes can be achieved through visible-light photoredox catalysis. mdpi.com This method often involves the generation of an arene radical cation intermediate, which can then react with a fluoride source. utah.edu For example, the deoxyfluorination of arenes can proceed through an oxidative pathway where a single-electron oxidation of the arene generates a radical cation that is subsequently trapped by fluoride. utah.edu

Another approach involves the generation of perfluoroalkyl radicals from suitable precursors. These radicals can then add to arenes to form the desired fluorinated products. nih.gov The use of photoredox catalysis has proven effective in generating these radical species, allowing for the perfluoroalkylation of arenes with broad functional group tolerance. mdpi.com Theoretical studies have also been conducted to understand the reactivity of fluorinated radicals, indicating that highly fluorinated radicals can engage in single-electron transfer (SET) processes. researchgate.net

The synthesis of a novel fluorinated monomer, 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate, has been accomplished, and its polymerization was carried out using atom transfer radical polymerization (ATRP), highlighting the utility of radical pathways in the functionalization of tetrafluoronaphthalene derivatives. bohrium.com

Table 2: Radical Pathways for Fluorinated Arene Synthesis

| Pathway | Description | Key Intermediates |

|---|---|---|

| Visible-Light Photoredox Catalysis | Utilizes light energy to drive redox reactions, enabling the formation of C-F bonds. mdpi.com | Arene radical cations, perfluoroalkyl radicals. mdpi.comutah.edu |

| Radical C-H Functionalization | Direct replacement of a C-H bond with a C-F or C-perfluoroalkyl bond via a radical intermediate. researchgate.net | Aryl radicals, perfluoroalkyl radicals. researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique used to synthesize polymers with defined architectures. bohrium.com | Growing polymer radicals. |

Geometric and Electronic Structural Characterization

The precise three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction, providing valuable insights into its bonding and conformation.

X-ray diffraction studies have been instrumental in determining the crystal structure of this compound. The crystallographic data for this compound are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 258031. nih.gov The analysis of its crystalline phase reveals a highly ordered arrangement of molecules. The crystal lattice of this compound is characterized by the presence of infinite π-stacks, which arise from the parallel arrangement of the naphthalene ring systems of adjacent molecules. researchgate.net This columnar stacking indicates the significance of π–π interactions in the solid-state assembly of this molecule.

Detailed analysis of the X-ray diffraction data allows for the precise determination of bond lengths and angles within the this compound molecule. The carbon-fluorine bond is a strong polar covalent bond, typically with a length of about 1.35 Å. wikipedia.org The carbon-carbon bond lengths within the naphthalene core are also of significant interest, as they can provide information about the aromaticity of the system. In a related study of naphthalene, the C-C bond lengths were found to vary depending on their position within the fused ring system.

Table 1: Selected Bond Distances in Aromatic Systems

| Bond Type | Typical Bond Length (Å) |

| C-F | ~1.35 |

| C-C (aromatic) | 1.36 - 1.42 |

| C-H | ~1.09 |

Note: The exact bond distances for this compound require detailed analysis of the specific crystallographic information file.

The naphthalene ring system is inherently planar, and this planarity is largely maintained in this compound. The planarity of the aromatic core is a critical factor that facilitates the observed π–π stacking interactions in the crystal structure. Deviations from planarity can occur due to steric strain or crystal packing forces, but the fused aromatic system strongly favors a flat conformation. The distribution of bond lengths within the naphthalene core can also indicate any degree of quinoidal character, which would involve a localization of double bonds and a deviation from perfect aromaticity.

Intermolecular Interactions and Crystal Engineering

The assembly of this compound molecules into a crystalline solid is a prime example of crystal engineering, where specific and directional intermolecular interactions are exploited to build predictable supramolecular architectures.

A dominant feature of the crystal structure of this compound is the presence of arene-perfluoroarene π-stacking interactions. researchgate.net These interactions are a result of the electrostatic complementarity between the electron-rich hydrocarbon portion of the naphthalene ring and the electron-deficient tetrafluorinated portion. This type of interaction is a well-established strategy in crystal engineering for the construction of co-crystals and for controlling the solid-state arrangement of molecules. The infinite π-stacks observed in the crystal lattice of this compound involve interactions of the arene-arene, arene-polyfluoroarene, and polyfluoroarene-polyfluoroarene types. researchgate.net

Arene-Perfluoroarene π-Stacking Interactions

Influence on Crystalline Layer Formation

The crystal structure of this compound is characterized by a distinct layered arrangement of molecules. rsc.org The crystal lattice is composed of infinite π-stacks, which feature a variety of interactions, including arene-arene, arene-polyfluoroarene, and polyfluoroarene-polyfluoroarene associations. researchgate.net

Variable Temperature Studies of π-Stacking Geometry

Key findings from these studies show that the strongest intermolecular force is the π–π stacking interaction between the aromatic rings. This interaction displays significantly less change with temperature compared to other, weaker intermolecular forces, which have much shallower energy minima. researchgate.netbenthamopenarchives.com DFT calculations corroborate these findings, revealing that the energies of interaction between stacked pairs of molecules vary little with temperature. benthamopenarchives.com This suggests that the π-stacking geometry in fluorinated naphthalenes like this compound is a highly stable and defining feature of the crystal packing, largely resistant to thermal perturbations.

Fluorine-Related Secondary Bonding Interactions

Beyond conventional π-stacking, the fluorine substituents on the naphthalene core introduce a range of secondary bonding interactions that are crucial to the supramolecular assembly. The high electronegativity of fluorine creates regions of negative electrostatic potential, making it a participant in various noncovalent interactions. rsc.org

In the crystal structure of this compound, a notable F∙∙∙C(centroid) interaction is observed with a distance of 3.26 Å. rsc.org Furthermore, in related fluorinated aza-aromatic systems where π-stacking is sterically precluded, F···π interactions become dominant, where a fluorine atom of one molecule interacts with the hydrocarbon ring of a neighbor. researchgate.net These types of interactions, along with shortened C–F···H–C contacts, contribute significantly to the supramolecular tectonics of the crystals. researchgate.net

C-H...F Hydrogen Bonding Analyses

The role of the C–H···F interaction as a weak hydrogen bond is now well-accepted and is a key directional force in the crystal packing of this compound. These interactions are primarily responsible for linking the molecular layers. rsc.org The hydrogen atoms on the non-fluorinated ring act as hydrogen bond donors to the fluorine atoms on the fluorinated ring of an adjacent molecule. This leads to a stronger electrostatic interaction due to the significant accumulation of negative charge at the fluorine sites. rsc.org

Detailed analysis of the crystal structure provides precise geometric parameters for these bonds.

| Interaction Parameter | Measured Value |

|---|---|

| C-H∙∙∙F Distance | 2.94 Å |

| C-H∙∙∙F Angle | 148° |

| H∙∙∙F-C Angle | 118° |

These C-H···F-C hydrogen bonds collectively involve all ring substituents, creating a network of interactions that reinforces the three-dimensional crystal structure. rsc.org

Role of Dispersion and Coulombic Forces in Crystal Packing

The stability of the this compound crystal lattice arises from a balance of different noncovalent forces, principally dispersion and Coulombic (electrostatic) forces.

Coulombic forces are significant, particularly in the context of the C–H···F hydrogen bonds. The high electronegativity of fluorine creates a partial negative charge (δ-) on the fluorine atoms and a partial positive charge (δ+) on the hydrogen atoms of the hydrocarbon ring, leading to a favorable electrostatic attraction. rsc.org

Dispersion forces , which are a component of van der Waals interactions, are fundamental to the π-stacking between the aromatic rings. researchgate.net These forces, arising from temporary fluctuations in electron density, are critical for the cohesion of aromatic systems. The crystal packing of this compound effectively maximizes these attractive interactions through an offset stacking arrangement, which is a hallmark of arene-perfluoroarene systems.

Topological Transformations and Aromaticity Considerations

The introduction of four fluorine atoms onto one ring of the naphthalene system significantly alters its electronic properties, including the aromaticity of both the fluorinated and non-fluorinated rings.

Nucleus-Independent Chemical Shifts (NICS) for Aromaticity Assessment

A primary computational tool for quantifying the aromaticity of a cyclic system is the Nucleus-Independent Chemical Shift (NICS) method. github.io This technique involves calculating the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). github.io The NICS value is defined as the negative of this absolute shielding.

According to this magnetic criterion, a negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromaticity, while a value near zero suggests a non-aromatic system. github.io

Molecular Architecture and Supram Olecular Assembly

Transformation of Aromaticity in Related Compounds

The concept of aromaticity is multifaceted and can be evaluated based on energetic, structural, and magnetic criteria. When fluorine atoms replace hydrogen on the naphthalene (B1677914) ring system, their strong inductive (-I) and moderate resonance (+M) effects come into play, leading to a nuanced impact on the π-electron system.

Magnetic Criteria and Ring Currents

One of the most direct ways to probe aromaticity is by examining the magnetically induced ring currents. Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, a hallmark of π-electron delocalization. Theoretical studies using the gauge-including magnetically induced current (GIMIC) method have shown that the aromatic character of polycyclic aromatic hydrocarbons (PAHs) is generally weakened upon fluorination. nih.gov Calculations of the integrated current strengths, which quantify the flow of π-electrons, indicate a reduction in the diatropic ring current for fluorinated systems compared to their non-fluorinated parent compounds. nih.gov Each fluorine substituent, by replacing hydrogen, imparts a net positive charge on its attached carbon atom, creating a barrier that disrupts the smooth flow of π-electrons and thus dampens the ring current. nih.govacs.org

It is noteworthy that other magnetic criteria, such as Nucleus-Independent Chemical Shifts (NICS), can provide contradictory predictions. nih.gov For instance, NICS(0) values for some fluorinated benzenes have been found to increase, suggesting a strengthening of aromaticity. nih.gov However, current strength calculations are often considered a more direct and reliable measure of the magnetic aspect of aromaticity, and these consistently point toward a reduction for fluorinated PAHs. nih.gov

Energetic and Reactivity Criteria

This increased π-density can enhance the energetic stability associated with aromaticity. A more accurate measure of the stability conferred by aromaticity is the activation energy for reactions that would disrupt it, such as hydrogenation. nih.govacs.org Studies on fluorobenzenes have shown that the activation energy for the first hydrogenation step increases with fluorine substitution. nih.govacs.org This suggests that despite the weakened ring current, the molecule offers greater resistance to addition reactions, which can be interpreted as an increase in aromatic character from a thermodynamic perspective. nih.govacs.org

Structural and Electronic Effects

The substitution of fluorine also has significant long-range electronic effects that are transmitted through the mobile π-electron system, indicating substantial resonance interactions. acs.org These interactions can influence the stability and reactivity of remote parts of the molecule. acs.org Furthermore, the presence of fluorine can lead to structural distortions under certain conditions. For example, theoretical studies on the protonation of fluorinated naphthalenes have shown that protonation at a fluorine-bearing (ipso) carbon can cause a considerable puckering of the aromatic ring. acs.org This out-of-plane bending signifies a localized loss of planarity and, therefore, a disruption of aromaticity. acs.org

Interactive Data Table: Aromaticity Descriptors

The following table summarizes the general trends observed when comparing a fluorinated aromatic compound to its non-fluorinated parent hydrocarbon based on different aromaticity assessment methods.

| Aromaticity Criterion | Method | Effect of Fluorination | Implication for Aromaticity | Reference |

| Magnetic | Ring Current Strength (GIMIC) | Decrease | Weakened | nih.gov |

| Magnetic | NICS(0) | Often Increases | Contradictory (suggests strengthening) | nih.gov |

| Energetic | Activation Energy (Hydrogenation) | Increase | Strengthened/Stabilized | nih.govacs.org |

| Electronic | π-Electron Density | Increase | Enhanced π-system | nih.govacs.org |

| Structural | Planarity (upon ipso-attack) | Puckering can occur | Localized Disruption | acs.org |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,2,3,4-tetrafluoronaphthalene in solution. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis through ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the four protons on the non-fluorinated aromatic ring. These protons (H-5, H-6, H-7, and H-8) would exhibit complex splitting patterns due to homo- and heteronuclear coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms on the adjacent ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all ten carbon atoms in the naphthalene (B1677914) skeleton. The carbon atoms bonded to fluorine (C-1, C-2, C-3, C-4) will show characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), and their chemical shifts will be significantly downfield due to the high electronegativity of fluorine. The remaining six carbon atoms will also have distinct chemical shifts, providing a complete map of the carbon framework. For a related compound, 1-chloro-5,6,7,8-tetrafluoro-naphthalene, the aromatic carbons appear in the range of δ 104-153 ppm.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally informative technique. huji.ac.il It offers a wide chemical shift range and is highly sensitive to the local electronic environment. huji.ac.ilalfa-chemistry.com The spectrum of this compound is anticipated to display two distinct multiplets, owing to the symmetry of the molecule, corresponding to the F-1/F-4 and F-2/F-3 pairs. The chemical shifts and the magnitude of the fluorine-fluorine (JFF) and fluorine-proton (JHF) coupling constants are instrumental in confirming the substitution pattern. huji.ac.il For instance, in a related hexafluorinated naphthalene derivative, complex multiplets are observed between δ -115 and -151 ppm. rsc.org

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| ¹H | ~7.0-8.0 | Multiplets | ³JHH, ⁴JHH, JHF |

| ¹³C (C-F) | ~130-160 | Multiplets (due to C-F coupling) | ¹JCF, ²JCF |

| ¹³C (C-H/C-C) | ~110-140 | Singlets or multiplets | - |

| ¹⁹F | -110 to -160 (relative to CFCl₃) | Multiplets | ³JFF, ⁴JFF, JHF |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals.

The radical cation and anion of this compound can be generated through chemical or electrochemical oxidation and reduction, respectively. EPR spectroscopy is the primary tool for characterizing these paramagnetic species. The EPR spectrum's g-factor and hyperfine coupling constants (hfc) provide a detailed map of the unpaired electron's distribution (spin density) across the molecule.

Radical Cation (C₁₀H₄F₄•⁺): The EPR spectrum is expected to be complex, with hyperfine couplings to both the four protons and the four fluorine atoms. The magnitude of the hyperfine splitting constants would indicate the degree of localization of the unpaired electron on the different rings of the naphthalene core.

Radical Anion (C₁₀H₄F₄•⁻): Similarly, the radical anion's EPR spectrum would feature hyperfine interactions with the ¹H and ¹⁹F nuclei. Comparing the hyperfine coupling constants of the radical cation and anion can provide insights into the electronic effects of the fluorine substituents on the molecular orbitals. For many aromatic hydrocarbons, the pairing theorem predicts similar hyperfine splitting patterns for their corresponding radical cations and anions. illinois.edu

Infrared (IR) Spectroscopy

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. vscht.cz

Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the naphthalene ring system. nasa.gov

C-F stretching: Strong absorptions are expected in the 1300-1100 cm⁻¹ region, which are characteristic of aryl-fluorine bonds.

C-H out-of-plane bending: These vibrations in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

For a related compound, 1-chloro-5,6,7,8-tetrafluoro-naphthalene, characteristic IR bands were observed at 1642, 1480, 1440, 1390, 1262, 1085, 907, 815, 764, and 701 cm⁻¹. rsc.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| C-H Out-of-plane Bend | 900 - 700 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₄F₄), the molecular weight is approximately 200.13 g/mol . nih.gov The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

Under electron ionization (EI), the mass spectrum would exhibit a prominent molecular ion peak (M⁺•) at m/z = 200. The fragmentation pattern would be characteristic of a stable aromatic system. Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules or radicals. libretexts.org For this compound, expected fragmentation could include:

Loss of fluorine (F•): Leading to a fragment ion at [M-19]⁺.

Loss of difluorocarbene (:CF₂): Resulting in a fragment ion at [M-50]⁺.

Retro-Diels-Alder reaction: Cleavage of the fluorinated ring could lead to characteristic fragment ions.

Formation of fluorinated tropylium-like ions: Rearrangements common in the fragmentation of aromatic systems.

The relative abundances of these fragment ions would provide further evidence for the structure of the parent molecule.

Electronic and Vibrational Spectroscopy Applications in Research

The spectroscopic properties of this compound are crucial for understanding its electronic structure and molecular behavior, which informs its potential applications in materials science. Research, particularly in the context of developing novel organic semiconductor materials, has utilized electronic spectroscopy and computational methods to characterize this compound.

Electronic Spectroscopy

The electronic structure of this compound has been investigated through both experimental spectroscopy and theoretical calculations. Its utility as a precursor for ambipolar materials has prompted studies into its electron affinity (EA) and ionization potential (IP), which are key parameters for charge-carrier injection and transport in electronic devices.

The calculated electronic properties highlight its character as a 10π-electron aromatic system. d-nb.info The data from these computational studies are summarized in the table below.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

|---|---|---|

| Adiabatic Electron Affinity (EA) | -0.16 eV | (U)B3LYP[GD3BJ]/6–311++G(d,p) |

| Adiabatic Ionization Potential (IP) | 8.35 eV | (U)B3LYP[GD3BJ]/6–311++G(d,p) |

Data sourced from computational analysis presented in research on tetrafluorobiphenylene. d-nb.info

Vibrational Spectroscopy

Detailed experimental studies focusing specifically on the infrared (IR) and Raman spectra of this compound are not extensively available in prominent literature. However, the vibrational modes can be predicted based on its molecular structure. Key vibrational signatures would be expected to arise from:

C-F Stretching: Strong absorptions in the IR spectrum are characteristic of carbon-fluorine bonds.

Aromatic C-C Stretching: Vibrations within the naphthalene ring system.

C-H Bending: Out-of-plane and in-plane bending modes of the hydrogen atoms on the unsubstituted ring.

While specific, experimentally verified frequency assignments for this compound are not detailed in the reviewed sources, the analysis of related polyfluorinated aromatic hydrocarbons provides a basis for the interpretation of its potential vibrational spectra.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is based on the principle that the energy of a system can be determined from its electron density. DFT is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

Electronic Structure and Molecular Orbital Analysis (HOMO, LUMO, Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. samipubco.com A smaller gap generally indicates higher chemical reactivity and lower stability. samipubco.com

Prediction of Spectroscopic Parameters (e.g., NICS, EPR hyperfine coupling constants)

DFT is a valuable tool for predicting spectroscopic properties. Electron Paramagnetic Resonance (EPR) spectroscopy, for instance, is used to study species with unpaired electrons. The interaction between the electron spin and the magnetic moments of nearby nuclei leads to hyperfine splitting, characterized by the hyperfine coupling constant. nih.govtamu.edu Theoretical calculations of this constant can help interpret experimental EPR spectra and provide information on the distribution of the unpaired electron's spin density within a radical species. nih.gov While DFT has been used to calculate hyperfine coupling constants for various transition metal complexes and organic radicals, specific studies applying this to the radical ion of 1,2,3,4-tetrafluoronaphthalene are not detailed in the available research. uit.nojstr.org.in

Nucleus-Independent Chemical Shift (NICS) is another parameter that can be calculated to assess the aromaticity of a cyclic molecule. It is a magnetic shielding value computed at a specific point, typically the center of a ring. A negative NICS value is indicative of aromatic character. While this would be a relevant calculation for understanding the electronic nature of the fluorinated and non-fluorinated rings in this compound, published NICS values for this specific molecule were not found.

Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orglibretexts.org It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors are used to represent regions of varying potential; typically, red indicates electron-rich (negative potential) areas, while blue indicates electron-poor (positive potential) areas. wolfram.com

An MEP analysis of this compound would reveal the molecule's reactive sites for electrophilic and nucleophilic attack. The high electronegativity of the fluorine atoms would create a significant negative potential around them, while the hydrogen atoms on the other ring would likely be associated with regions of positive potential. This information is crucial for predicting how the molecule will interact with other chemical species. libretexts.org Although MEP analysis is a standard computational technique, specific MEP maps and detailed findings for this compound are not available in the reviewed sources.

Periodic DFT Studies of Solid-State Interactions

Periodic DFT, or solid-state DFT, extends the principles of DFT to crystalline solids by considering the repeating, periodic nature of the crystal lattice. This method is instrumental in understanding the structure, stability, and electronic properties of materials in their solid state. For this compound, periodic DFT could be used to model its crystal structure and analyze the intermolecular interactions, such as π-π stacking and C-H···F contacts, that govern its crystal packing. Such studies provide insight into the material's bulk properties, including its lattice energy and polymorphism. While a crystal structure for this compound exists in the Cambridge Structural Database, detailed periodic DFT studies analyzing its solid-state interactions are not described in the available literature. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, including conformational changes, diffusion, and phase transitions. mdpi.com

For this compound, MD simulations could be employed to study its dynamics in different environments, such as in solution or in the molten state. These simulations can reveal how the molecule interacts with solvent molecules and how it behaves in larger aggregates. Studies on the parent molecule, naphthalene (B1677914), have used MD to predict crystal growth and shape from solution, a methodology that could theoretically be applied to its fluorinated derivatives. rsc.orgnih.gov However, specific MD simulation studies focused on this compound were not identified in the search results.

Intermolecular Interaction Energy Calculations (e.g., PIXEL method)

Understanding the non-covalent interactions that hold molecules together in a crystal is crucial for crystal engineering and materials science. The PIXEL method is a computational approach used to calculate intermolecular interaction energies in crystals, partitioning the total energy into Coulombic, polarization, dispersion, and repulsion components based on the molecule's electron density. nih.gov

Theoretical Frameworks for Charge Transport (e.g., Marcus-Hush Theory)

The transport of charge in organic materials, a fundamental property for their application in electronics, is often described by theoretical models such as the Marcus-Hush theory. This theory provides a framework for understanding electron transfer rates between molecules in the condensed phase. It posits that the rate of charge transfer is dependent on several key factors: the electronic coupling between adjacent molecules, the reorganization energy (both internal and external), and the Gibbs free energy change of the reaction.

In the context of this compound, a computational study applying Marcus-Hush theory would involve calculating these parameters. The electronic coupling term would quantify the strength of the electronic interaction between neighboring tetrafluoronaphthalene molecules in a crystalline or aggregated state. The reorganization energy would represent the energy cost of the structural and environmental relaxation upon charge transfer.

While studies have successfully applied the Marcus-Hush formalism to investigate charge transport in other naphthalene derivatives, such as fluoro-alkylated naphthalene diimides, a specific computational investigation into the charge transport properties of this compound using this framework is not documented in the reviewed literature. Such a study would be crucial in predicting its potential as a semiconductor material.

Quantum Chemical Parameters for Reactivity and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic reactivity and electronic properties of molecules. A range of parameters, known as conceptual DFT reactivity descriptors, can be calculated to predict a molecule's behavior in chemical reactions.

For this compound, the computation of these parameters would provide a detailed picture of its chemical nature. However, specific studies detailing these calculations for this particular compound are not available. The following subsections describe the significance of these parameters, which remain to be computationally determined for this compound.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. A high hardness value indicates low reactivity and high stability. The calculation of these parameters for this compound would be derived from its frontier molecular orbital energies (HOMO and LUMO). To date, no published data for these values could be located.

Chemical Potential and Electronegativity

The electronic chemical potential (μ) and electronegativity (χ) are related concepts that describe the tendency of a molecule to attract electrons. These parameters are fundamental in predicting the direction of charge transfer in a reaction. A comprehensive computational study would report these values for this compound, but such a report is currently absent from the scientific literature.

Electrophilicity and Nucleophilicity

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity describes its ability to donate electrons. These indices are crucial for understanding the reactivity of this compound in polar reactions. Despite the importance of these descriptors, their specific values for this compound have not been reported.

Proton Affinity

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of a molecule's Brønsted-Lowry basicity. The calculation of the proton affinity for this compound would identify the most likely sites for protonation and provide insight into its behavior in acidic environments. This information is not currently available.

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are computational techniques primarily used in drug discovery to predict the binding orientation and affinity of a molecule to a biological target. The fluorinated naphthalene scaffold is of interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, which can enhance binding affinity and metabolic stability. nbinno.com

While molecular docking studies have been conducted on various naphthalene derivatives to explore their potential as therapeutic agents, no specific molecular docking or pharmacophore modeling studies featuring this compound have been identified in the surveyed literature. Such studies would be necessary to explore its potential interactions with specific protein targets and to guide the design of new bioactive molecules based on its structure.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Spintronics

The strategic placement of fluorine atoms in 1,2,3,4-tetrafluoronaphthalene significantly alters the electronic characteristics of the naphthalene (B1677914) system. This modification is exploited in the design of high-performance organic electronic and spintronic devices.

Partially fluorinated polycyclic aromatic hydrocarbons, including derivatives of this compound, have been instrumental in the design and synthesis of ambipolar organic semiconductors. d-nb.info These materials possess the capability to transport both holes and electrons, a crucial property for the fabrication of complex electronic circuits like complementary logic circuits, which require both p-type and n-type transistors.

The development of these ambipolar materials leverages the distinct properties of the fused hydrocarbon and fluorocarbon rings. The fluorinated section of the molecule acts as a Lewis π-acid, while the hydrocarbon portion behaves as a Lewis π-base. d-nb.info This electronic dichotomy within a single molecule facilitates the transport of both types of charge carriers. In the solid state, these molecules often arrange in an intermolecular π-stacking of the arene-polyfluoroarene type, which is favorable for charge transport. d-nb.inforesearchgate.net this compound can be seen as a precursor to more complex structures, such as 1,2,3,4‐tetrafluorobiphenylene, which is suggested as a prototype scaffold for ambipolar materials suitable for organic electronics and spintronics. d-nb.inforesearchgate.net

The introduction of fluorine atoms into polycyclic aromatics is a key strategy for designing organic semiconductors with enhanced charge mobilities. d-nb.info Fluorination tends to transform the crystal packing of these materials from a face-to-edge (herringbone) arrangement to a more favorable face-to-face (π-stacked) configuration. researchgate.net This co-facial π-stacking, combined with the energetic stabilization of the frontier molecular orbitals by the electron-withdrawing fluorine atoms (a phenomenon known as the π-fluoro effect), facilitates more efficient charge transport through the material. researchgate.net

Research on partially fluorinated polycyclic aromatics has demonstrated their successful use in creating ambipolar organic semiconductors that exhibit these enhanced charge mobilities. d-nb.info The unique solid-state packing induced by the fluorinated and non-fluorinated sections of the molecules is a primary contributor to this improved performance. d-nb.inforesearchgate.net

Naphthalene-based organic compounds are widely utilized as components in optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs), owing to their excellent electrochemical and chemical stability, as well as their notable photophysical properties. researchgate.net The rigid, fused-ring structure of naphthalene provides a stable molecular backbone for the construction of emissive materials. researchgate.net

While direct data on this compound's specific use in commercial OLEDs is limited in the provided context, the broader class of naphthalene derivatives is integral to the field. For instance, derivatives of naphthalimide, which shares the core naphthalene structure, have been developed as high-performance emitters for TADF (Thermally Activated Delayed Fluorescence) OLEDs. nih.gov These materials can achieve high external quantum efficiencies (EQEs), with some red-emissive devices showing a maximum EQE of 23.6% and high brightness. nih.gov The principles of tuning electronic properties through substitution, as demonstrated by fluorination, are central to designing new generations of OLED emitters.

The following table showcases the performance of representative OLED devices using different types of emitter materials, illustrating the ongoing development in the field.

| Emitter Type | Peak Emission Wavelength (nm) | Max. External Quantum Efficiency (EQE) (%) | Ref. |

| Blue TADF Emitter (B1) | 466 | 15.1 | beilstein-journals.org |

| Blue TADF Emitter (B2) | 479 | 16.0 | beilstein-journals.org |

| Red TADF Emitter (NMI-Ind-PTZ) | Red | 23.6 | nih.gov |

| Green Phosphorescent Emitter (Ir(ppy)3) | 500-550 | ~19 (Typical) | ossila.com |

Field-Effect Transistors (FETs) are fundamental components of modern electronics, acting as switches or amplifiers. wikipedia.orgyoutube.com In the realm of organic electronics, Organic Field-Effect Transistors (OFETs) utilize organic semiconductors as the active channel material. Naphthalene-based compounds have been extensively investigated for this purpose. researchgate.net

The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. rsc.org Naphthalene bisimides, for example, have been synthesized and tested in bottom-contact OFETs, demonstrating the viability of the naphthalene core in transistor applications. researchgate.net The ability to tune the electronic properties and solid-state packing of naphthalene derivatives through strategies like fluorination is critical for developing high-performance n-type and ambipolar OFETs. d-nb.inforsc.org Materials that exhibit high charge mobilities, such as those exceeding 1 cm² V⁻¹ s⁻¹, are actively sought for advanced electronic applications. rsc.org

This table presents charge mobility values for various organic semiconductors used in OFETs, highlighting the range of performance achieved.

| Semiconductor Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Ref. |

| Ambipolar TTF-NDI Derivative (3) | 0.03 | 0.003 | rsc.org |

| p-type TTF-NDI Derivative (5) | 0.31 | - | rsc.org |

| 2,6-diphenylanthracene (DPA) Single Crystal | 34 | - | nih.gov |

| Degradable Polymer (PY-t-TIPO) | - | 1.67 x 10⁻³ | rsc.org |

All-Polymer Solar Cells (APSCs) are a type of organic solar cell that uses polymers for both the donor and acceptor materials in the active layer, offering potential advantages in mechanical flexibility and stability. researching.cn Fluorinated naphthalene diimide (NDI)-based acceptor polymers have been synthesized for use in high-performance APSCs. researchgate.net

Advanced Polymeric Materials

The unique properties of this compound make it a valuable monomer or building block for the synthesis of advanced polymeric materials. By incorporating this fluorinated moiety into a polymer backbone, materials scientists can impart specific electronic, physical, and optical properties to the resulting polymer.

For example, as discussed in the context of APSCs, polymers containing fluorinated naphthalene units can exhibit enhanced dielectric properties, which are beneficial for optoelectronic applications. researchgate.net The introduction of fluorine can also improve the solubility, thermal stability, and charge transport characteristics of polymers designed for use as semiconductors in transistors, solar cells, and other electronic devices. The principles of molecular design that apply to small-molecule semiconductors, such as controlling intermolecular packing and energy levels through fluorination, are equally relevant in the development of advanced functional polymers.

Fluorescent Probe Design and Imaging Applications

Naphthalene and its derivatives are frequently used as fluorophores in the design of fluorescent probes for sensing and bioimaging, due to their favorable photophysical properties. These probes are designed to exhibit changes in their fluorescence upon interaction with specific analytes or environmental conditions. While the broader family of naphthalene-based compounds is extensively studied for these applications, there is a lack of specific research on the design, synthesis, and application of fluorescent probes derived directly from this compound. Consequently, its utility in molecular imaging and diagnostics has not been established in the available scientific literature.

常见问题

How can researchers optimize synthetic routes for 1,2,3,4-Tetrafluoronaphthalene to achieve high purity and yield?

Level: Basic

Methodological Answer:

Synthesis optimization requires systematic parameter variation, including reaction temperature, fluorination agents (e.g., HF or fluorinated intermediates), and purification techniques. For example, highlights deviations in experimental outcomes compared to literature procedures, emphasizing the need for rigorous characterization via NMR and GC-MS to validate product identity and purity. Column chromatography with non-polar solvents (e.g., hexane) is recommended for isolating fluorinated naphthalenes. Reaction yields can be improved by controlling stoichiometry and employing inert atmospheres to minimize side reactions.

What advanced crystallographic techniques are recommended for analyzing the structural conformation and intermolecular interactions of this compound?

Level: Advanced

Methodological Answer:

X-ray crystallography paired with software like OLEX2 () is critical for resolving crystal packing and hydrogen-bonding networks. reveals that π-stacking dominates intermolecular interactions in fluorinated naphthalenes, with C–H⋯F bonds (2.37–2.82 Å) contributing to layer stabilization . For disordered structures (e.g., fluorine positional disorder), refinement protocols should include occupancy factor adjustments and thermal parameter constraints. Synchrotron radiation may enhance resolution for low-symmetry crystals.

How do computational methods like DFT (B3LYP) complement experimental data in characterizing this compound's geometry?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) using the B3LYP functional validates experimental bond lengths and angles. demonstrates a maximum deviation of 0.019 Å in C–F bond lengths and 3.62° in bond angles between X-ray and computational data . Researchers should compare optimized geometries with crystallographic data to identify electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic rings). Frequency calculations further confirm the absence of imaginary frequencies, ensuring stable conformers.

What strategies resolve contradictions between theoretical predictions and experimental observations in fluorinated naphthalene systems?

Level: Advanced

Methodological Answer:

Contradictions often arise from approximations in computational models (e.g., neglecting solvent effects) or experimental artifacts (e.g., crystal packing forces). recommends iterative validation: (1) Re-examining computational parameters (basis sets, solvation models); (2) Repeating experiments under controlled conditions; (3) Applying statistical tools like RMSD for structural comparisons. For instance, notes discrepancies in fluorine positional disorder, resolved via high-resolution crystallography and PIXEL interaction energy calculations .

How to design a systematic literature review for toxicological assessment of this compound?

Level: Basic

Methodological Answer:

Adopt a structured search strategy using databases like PubMed, TOXCENTER, and NIH RePORTER, as outlined in . Keywords should include CAS numbers, IUPAC names, and MeSH terms (e.g., "fluorinated naphthalenes/pharmacokinetics"). Inclusion criteria ( ) prioritize studies on systemic effects (hepatic, renal) in mammals, with routes of exposure (inhalation, dermal) clearly documented. Grey literature (theses, conference abstracts) should be screened for unpublished data .

What criteria determine the confidence level in toxicological studies of fluorinated aromatic compounds?

Level: Basic

Methodological Answer:

defines a four-tier confidence system:

- High Confidence: Studies addressing all four criteria (species relevance, exposure route, dose-response, mechanistic plausibility).

- Low Confidence: Studies with incomplete metadata or inadequate controls.

For fluorinated naphthalenes, prioritize studies with LC-MS quantification of metabolites and histopathological correlations. Cross-species extrapolation requires caution due to metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) .

Notes

- For synthesis, prioritize peer-reviewed journals and crystallographic databases (e.g., CCDC).

- Toxicological assessments must align with regulatory frameworks (e.g., OECD guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。